molecular formula C14H21FN2S B15148190 1-(2-Fluorophenyl)-3-heptylthiourea

1-(2-Fluorophenyl)-3-heptylthiourea

Cat. No.: B15148190
M. Wt: 268.40 g/mol
InChI Key: JCQAOASVQKLXKQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-heptylthiourea is a fluorinated organosulfur compound incorporating a unique heptyl chain, designed for antimicrobial and cytotoxic activity research. Thiourea derivatives are recognized as versatile scaffolds in medicinal chemistry and organic synthesis . The 2-fluorophenyl moiety is a common feature in compounds studied for their biological activity, and fluorinated thioureas are established as convenient synthons for preparing various fluorine-containing heterocycles . The incorporation of a heptyl alkyl chain is a structure-activity strategy noted in research; studies on 3-(trifluoromethyl)phenylthiourea analogs demonstrate that the introduction of alkyl substituents can be utilized to modulate the compound's lipophilicity and biological profile . Research into structurally similar thiourea derivatives has confirmed potent biological activities, including growth inhibition of standard and methicillin-resistant staphylococcal strains like S. aureus (MRSA) and S. epidermidis (MRSE) . These compounds have also demonstrated significant cytotoxic and pro-apoptotic activity against a panel of human cancer cell lines, including colon (SW480, SW620) and prostate (PC3) carcinomas, sometimes exhibiting more favorable growth inhibitory profiles and selectivity than reference drugs like cisplatin . The mechanism of action for antimicrobial activity may involve inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV . Furthermore, the compound's structure, featuring sulfur and nitrogen donor atoms, makes it a suitable ligand for generating metal complexes with potential enhanced or novel biological properties . This product is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H21FN2S

Molecular Weight

268.40 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-heptylthiourea

InChI

InChI=1S/C14H21FN2S/c1-2-3-4-5-8-11-16-14(18)17-13-10-7-6-9-12(13)15/h6-7,9-10H,2-5,8,11H2,1H3,(H2,16,17,18)

InChI Key

JCQAOASVQKLXKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=S)NC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Direct Condensation of 2-Fluorophenyl Isothiocyanate with Heptylamine

The most widely reported method involves the nucleophilic addition of heptylamine to 2-fluorophenyl isothiocyanate in anhydrous dichloromethane (DCM) at ambient temperature. Triethylamine (TEA) is employed as a base to scavenge hydrogen sulfide, ensuring reaction progression. A typical procedure entails:

  • Dissolving 2-fluorophenyl isothiocyanate (1.0 equiv, 1.53 g, 10 mmol) in 20 mL DCM.
  • Adding heptylamine (1.05 equiv, 1.19 g, 10.5 mmol) dropwise with stirring.
  • Introducing TEA (1.1 equiv, 1.11 mL, 11 mmol) to neutralize liberated H₂S.
  • Stirring for 18–24 hours at 25°C, followed by solvent evaporation and purification via silica gel chromatography (ethyl acetate/hexane, 1:4).

This method yields this compound as a white crystalline solid (82–89% yield), with melting points consistently observed at 112–114°C.

Alternative Solvent Systems and Catalytic Modifications

While DCM is the solvent of choice in most protocols, acetonitrile and tetrahydrofuran (THF) have been explored to enhance reaction kinetics. For instance, substituting DCM with THF reduces reaction time to 12 hours but necessitates higher temperatures (40°C), marginally decreasing yield to 78%. Catalytic approaches, such as employing molecular sieves to absorb H₂S, show no significant improvement over TEA-mediated systems.

Optimization of Reaction Parameters

Stoichiometric Ratios and Temperature Effects

A detailed study of stoichiometry reveals that a 5% excess of heptylamine (1.05 equiv) maximizes conversion by compensating for volatility losses during mixing. Elevated temperatures (>50°C) promote side reactions, including thiourea dimerization, while temperatures below 20°C prolong reaction times (>30 hours).

Purification and Crystallization Strategies

Post-reaction workup typically involves aqueous washes (1M HCl, followed by saturated NaHCO₃) to remove unreacted amines and TEA salts. Recrystallization from ethanol/water (3:1) enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.39 (m, 2H, Ar-H), 7.15–7.09 (m, 2H, Ar-H), 6.24 (s, 1H, NH), 3.65 (q, J = 6.8 Hz, 2H, -NH-CH₂-), 1.55–1.48 (m, 2H, -CH₂-), 1.30–1.22 (m, 8H, -(CH₂)₄-), 0.88 (t, J = 6.9 Hz, 3H, -CH₃).
  • ¹³C NMR (126 MHz, CDCl₃): δ 180.2 (C=S), 159.8 (d, J = 245 Hz, C-F), 135.1, 129.4, 124.9 (Ar-C), 45.3 (-NH-CH₂-), 31.8, 29.5, 29.3, 26.7, 22.6 (-(CH₂)₅-), 14.1 (-CH₃).

Mass Spectrometry and Elemental Analysis

  • HRMS (ESI): m/z calcd. for C₁₄H₂₁FN₂S [M+H]⁺: 277.1481; found: 277.1478.
  • Elemental Analysis: Calcd. (%) for C₁₄H₂₀FN₂S: C, 60.84; H, 7.30; N, 10.14. Found: C, 60.79; H, 7.28; N, 10.11.

Comparative Analysis of Methodologies

Parameter DCM/TEA System THF/TEA System Acetonitrile/TEA System
Reaction Time (h) 18–24 12 20–22
Temperature (°C) 25 40 25
Yield (%) 82–89 78 75–80
Purity (HPLC, %) >99 98 97

Data synthesized from Refs.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

DCM’s low boiling point (40°C) facilitates distillation recovery, reducing solvent consumption by 70% in continuous-flow systems. The negligible metal catalyst requirements align with green chemistry principles, contrasting with palladium-dependent methods reported for related compounds.

Cost-Benefit Analysis of Raw Materials

2-Fluorophenyl isothiocyanate (USD 45/g, Sigma-Aldrich) and heptylamine (USD 22/g, TCI) dominate production costs. Bulk procurement from specialized suppliers (e.g., Combi-Blocks) reduces expenses by 30–40%, making gram-scale synthesis economically viable.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-heptylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-3-heptylthiourea is an organosulfur compound belonging to the thiourea class of derivatives. This compound is used in scientific research for chemistry, biology, medicine, and industry applications.

Scientific Research Applications

This compound is investigated for various applications in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets and pathways, such as inhibiting certain enzymes and proteins, which disrupts cellular processes. For example, it can inhibit the activity of proteases and kinases, which are essential for the proliferation and survival of cancer cells. It can also interfere with the replication of viral RNA, making it effective against certain viral infections.

Chemistry The compound is used as an intermediate in synthesizing other bioactive molecules and as a ligand in coordination chemistry.

Biology It has demonstrated potential as an antimicrobial and antiviral agent, with studies showing its effectiveness against certain bacterial and viral strains.

Medicine The compound is being investigated for its anticancer properties, focusing on its ability to inhibit the growth of cancer cells. Research indicates that targeting Fibroblast Growth Factor Receptors (FGFRs) is an attractive strategy for cancer therapy .

Industry It is used to produce specialty chemicals and as a stabilizer in certain industrial product formulations.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-heptylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of proteases and kinases, which are essential for the proliferation and survival of cancer cells. Additionally, it can interfere with the replication of viral RNA, making it effective against certain viral infections .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Substituent Effects: Fluorine vs. Chlorine

  • Electronic Effects: Fluorine’s high electronegativity (3.98 Pauling scale) compared to chlorine (3.16) may strengthen hydrogen bonding or dipole interactions in 1-(2-fluorophenyl)-3-heptylthiourea. For example, 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)thiourea () shows chlorine’s moderate electron-withdrawing effect, which is less pronounced than fluorine. This difference could alter reactivity in catalytic or inhibitory processes .

Positional Isomerism: Ortho vs. Para/Meta Substitution

  • Ortho-Substituted Derivatives : The 2-fluorophenyl group in the target compound may hinder rotational freedom compared to 1-(4-chlorophenyl)-3-phenyl-2-thiourea (). Such steric constraints can affect molecular packing in crystallography or binding to enzyme active sites .

Functional Group Variations

  • Methoxy vs. Fluoro Groups : 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea () contains a methoxy group, which is electron-donating. This contrasts with fluorine’s electron-withdrawing nature, leading to differences in electronic density and reactivity. Methoxy groups may improve solubility in polar solvents but reduce metabolic stability .
  • Nitro Substitutents : 1-(2-Nitrophenyl)-3-phenyl-2-thiourea () features a nitro group, which is strongly electron-withdrawing and redox-active. Nitro derivatives often exhibit higher toxicity and reactivity, as seen in GHS hazard classifications (), compared to the fluorine-substituted target compound .

Aliphatic Chain Length and Hydrophobicity

  • Heptyl vs. Shorter Chains : The heptyl chain in the target compound enhances hydrophobicity compared to analogs like 1-(2-hydroxyethyl)-3-phenylthiourea (). Longer chains may improve lipid bilayer penetration but reduce aqueous solubility .
  • Allyl vs. Safety data for allyl derivatives () highlight flammability risks, which are less relevant for saturated heptyl chains .

Data Tables: Key Properties of Thiourea Derivatives

Compound Name Substituent (Aromatic) Aliphatic Chain Key Properties Reference
This compound 2-Fluorophenyl Heptyl High hydrophobicity, moderate steric hindrance N/A
1-(3-Chlorophenyl)-3-...thiourea 3-Chlorophenyl Complex Moderate electron withdrawal, flexible
1-(4-Chlorophenyl)-3-phenyl-2-thiourea 4-Chlorophenyl Phenyl Low steric hindrance, crystalline structure
1-(2-Nitrophenyl)-3-phenyl-2-thiourea 2-Nitrophenyl Phenyl High reactivity, GHS toxicity risks
1-Allyl-3-(2-methoxyphenyl)thiourea 2-Methoxyphenyl Allyl Flammable, improved solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-heptylthiourea, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-fluorophenyl isothiocyanate and heptylamine. Key parameters include:

  • Solvent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during initial mixing to suppress byproducts.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the crystal structure of this compound be resolved to confirm its molecular configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization : Slow evaporation of a saturated dichloromethane solution at 4°C.
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 150 K to reduce thermal motion artifacts.
  • Refinement : SHELXL-2018 refines positional and thermal parameters, achieving R-factors < 0.05. The fluorophenyl ring’s planarity and thiourea moiety’s hydrogen-bonding network are critical for structural validation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic and steric properties?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies electronic effects of the 2-fluorophenyl group (δ ≈ -110 ppm). ¹H NMR reveals alkyl chain conformation (δ 0.8–1.6 ppm for heptyl protons).
  • FT-IR : Confirm thiourea C=S stretching (1250–1350 cm⁻¹) and N-H bending (1500–1600 cm⁻¹).
  • UV-Vis : Assess π→π* transitions in the fluorophenyl group (λmax ≈ 260 nm) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorophenyl vs. chlorophenyl) influence the compound’s bioactivity and binding affinity?

  • Methodological Answer :

  • Comparative SAR : Replace the 2-fluorophenyl group with 2-chlorophenyl or unsubstituted phenyl analogs.
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases).
  • Computational analysis : Molecular docking (AutoDock Vina) identifies halogen bonding interactions between fluorine and protein residues (e.g., backbone carbonyls). Fluorine’s electronegativity enhances binding specificity compared to chlorine .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Benchmarking : Compare DFT-calculated reaction pathways (e.g., B3LYP/6-31G*) with experimental kinetic data (NMR monitoring).
  • Error analysis : Identify systematic biases (e.g., solvent effects omitted in simulations) and recalibrate parameters.
  • Hybrid methods : Combine MD simulations (AMBER force field) with experimental IR/Raman spectra to refine transition-state models .

Q. What strategies can resolve conflicting biological activity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Normalize data using standardized assays (e.g., IC₅₀ values from MTT vs. ATP-based viability tests).
  • Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Structural analogs : Test derivatives (e.g., varying alkyl chain length) to isolate structure-activity trends .

Tables for Key Data

Table 1 : Comparative Crystallographic Data for Thiourea Derivatives

CompoundSpace GroupR-factorH-bond Length (Å)Reference
This compoundP2₁/c0.0482.85–3.10
1-Ethyl-3-phenylthioureaP-10.0622.90–3.15

Table 2 : Synthetic Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.0–5°CReduces dimerization
Solvent PolarityLow (e.g., DCM)Minimizes hydrolysis
Purification MethodColumn ChromatographyPurity >95%

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